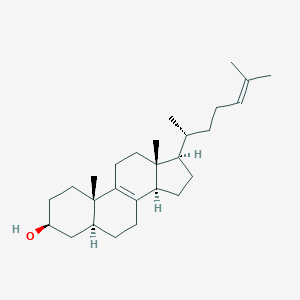
Zymosterol
Vue d'ensemble
Description
Zymosterol is a sterol intermediate in the biosynthesis of cholesterol. It is a crucial compound in the cholesterol synthesis pathway, where it is derived from lanosterol and subsequently converted into cholesterol in the endoplasmic reticulum . This compound is characterized by its chemical formula (C_{27}H_{44}O) and a molar mass of 384.64 g/mol .
Applications De Recherche Scientifique
Zymosterol has several scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of other sterols and steroidal compounds.
Biology: It plays a role in studying cholesterol biosynthesis and its regulation in cells.
Medicine: this compound and its derivatives are investigated for their potential therapeutic effects and as biomarkers for certain diseases.
Mécanisme D'action
Zymosterol exerts its effects primarily through its role in the cholesterol biosynthesis pathway. It is converted into cholesterol via a series of enzymatic reactions in the endoplasmic reticulum. The movement of this compound across the cytosol is rapid, facilitating its accumulation in the plasma membrane . This compound is also considered a ligand for the nuclear receptor RORγ, influencing gene expression related to immunity, circadian rhythm, and metabolism .
Similar Compounds:
Lanosterol: A precursor to this compound in the cholesterol synthesis pathway.
Lathosterol: Another intermediate in cholesterol biosynthesis, differing from this compound in the position of the double bond.
Desmosterol: A downstream product of this compound in the cholesterol synthesis pathway.
Comparison:
Orientations Futures
Research on sterol biosynthesis regulation presents an opportunity to improve therapeutic options for diseases termed as aspergillosis . Future research should determine the sterol profile under HBO conditions and if differential sterol profiles play a role in the observed synergy between HBO and anti-fungal drugs in some species . The existing challenges and future perspectives in the de novo biosynthesis of sterols and steroids in yeast are also discussed .
Analyse Biochimique
Biochemical Properties
Zymosterol interacts with various enzymes and proteins in the biochemical reactions involved in cholesterol synthesis . It is considered one of the ligands for the nuclear receptor RORγ . Altered this compound concentration can change the expression of genes associated with immunity, circadian rhythm, and metabolism through binding with RORγ .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The changes in this compound concentration can affect the expression of genes associated with various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as the nuclear receptor RORγ . This binding can lead to changes in gene expression, influencing various cellular processes .
Metabolic Pathways
This compound is involved in the cholesterol synthesis pathway, interacting with various enzymes and cofactors . Specific details on its effects on metabolic flux or metabolite levels are currently limited.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zymosterol can be achieved through various chemical methods. One notable method involves starting from 3-benzoyloxyergosta-8(14),22-dien-15-one. The Horner–Emmons reaction with aldehyde, followed by ozonolysis and reduction, is a key step in forming the this compound side chain . The reaction conditions often involve low temperatures to prevent epimerization and the use of specific catalysts for hydrogenation .
Industrial Production Methods: Industrial production of this compound is typically achieved through metabolic engineering and synthetic biology approaches. Yeast is often used as a host organism for the biosynthesis of sterols, including this compound. Advances in metabolic engineering have enabled the optimization of yeast strains to enhance the production yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Zymosterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxysterols.
Reduction: Reduction reactions can convert this compound into other sterol intermediates.
Substitution: Substitution reactions can modify the functional groups on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or magnesium in methanol is commonly employed.
Substitution: Various reagents, such as halogens and alkylating agents, are used for substitution reactions.
Major Products:
Oxidation: Oxysterols
Reduction: Desmosterol and other sterol intermediates
Substitution: Modified sterol derivatives
Propriétés
IUPAC Name |
(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSJXLIKVBJVRY-XTGBIJOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028211 | |
| Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zymosterol intermediate 2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
128-33-6 | |
| Record name | Zymosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zymosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-α-cholesta-8,24-dien-3-β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZYMOSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU2755PT4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zymosterol intermediate 2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110 °C | |
| Record name | Zymosterol intermediate 2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of zymosterol in sterol biosynthesis?
A1: this compound (5α-cholesta-8,24-dien-3β-ol) is a crucial intermediate in the biosynthesis of ergosterol in fungi and cholesterol in mammals. [, , , ] It lies at a branch point in the pathway, leading to the formation of either ergosterol via C24-methylation in fungi or cholesterol via a different route in mammals. [, , ]
Q2: How does the metabolism of this compound differ in yeast and mammals?
A2: In yeast, this compound undergoes C24-methylation by the enzyme S-adenosyl-L-methionine: Δ24(25) to Δ24(28)-sterol methyltransferase (SMT), leading to the formation of fecosterol and eventually ergosterol. [, , ] In mammals, this compound is converted to cholesterol through a series of enzymatic reactions that do not involve C24-methylation. [, ]
Q3: What happens when the enzyme responsible for this compound methylation is inhibited in yeast?
A3: Inhibition of SMT in Saccharomyces cerevisiae leads to the accumulation of this compound and a decrease in ergosterol levels. [, , ] Additionally, novel C27 sterols, such as cholesta-7,24-dienol, cholesta-5,7,24-trienol, and cholesta-5,7,22,24-tetraenol, are produced. [] This accumulation of this compound and depletion of ergosterol disrupts membrane integrity and function, ultimately impairing yeast growth. [, , ]
Q4: What is the molecular formula and molecular weight of this compound?
A5: this compound has the molecular formula C27H44O and a molecular weight of 384.64 g/mol. []
Q5: How can this compound be characterized spectroscopically?
A6: Various techniques, including 1H NMR, 13C NMR, and mass spectrometry, can be used to characterize this compound. [, ] Detailed spectral data for this compound and its acetate derivative are available in the literature. []
Q6: How do the membrane properties of this compound compare to cholesterol?
A7: Studies using Langmuir monolayers, grazing incidence X-ray diffraction, and Brewster angle microscopy revealed that this compound exhibits distinct membrane properties compared to cholesterol. [] While cholesterol forms a hexagonal lattice in monolayers, this compound molecules arrange in two-dimensional oblique unit cells. [] This difference in organization significantly impacts sterol-membrane interactions and highlights the importance of the double bond position in the sterol B-ring for membrane function. []
Q7: How does the SMT enzyme catalyze the methylation of this compound?
A8: SMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the C24 position of this compound. [, , ] This reaction involves a 1,2-hydride shift of H-24 to C-25 from the Re-face of the original 24,25-double bond, resulting in the formation of fecosterol. [] This reaction is crucial for the biosynthesis of ergosterol in fungi, making SMT a potential target for antifungal drugs. [, , ]
Q8: Have computational methods been used to study this compound and SMT?
A9: Yes, computational chemistry techniques have been employed to investigate the structure-activity relationship of SMT inhibitors and to model the enzyme's active site. [, ] These studies provide insights into the design of more potent and selective inhibitors targeting SMT for antifungal drug development.
Q9: How do structural modifications of sterols affect their interaction with SMT?
A10: Modifications to the sterol side chain, particularly at the C24 and C25 positions, significantly influence their interaction with SMT. [, , ] Introduction of aza, aziridine, or ammonium groups at these positions has been shown to generate potent SMT inhibitors. [, ] Furthermore, the stereochemistry at C24 is crucial, as evidenced by the differential inhibitory potencies of 24(S)-methyl-25-thiacholesteryl iodide and 24(R)-methyl-25-thiacholesteryl iodide. [] These findings highlight the importance of structural features in determining substrate specificity and inhibitor binding to SMT.
Q10: What are the effects of SMT inhibitors on fungal growth?
A11: Inhibitors of SMT, such as azasterols, effectively inhibit the growth of various fungi, including Candida albicans and Saccharomyces cerevisiae. [, , , ] These inhibitors disrupt ergosterol biosynthesis, leading to the accumulation of toxic intermediates and ultimately cell death. [, , ] These findings highlight the potential of SMT as a target for developing new antifungal agents.
Q11: Has the effect of this compound accumulation been studied in mammalian systems?
A12: Yes, studies have shown that accumulation of this compound in oligodendrocytes, cells responsible for myelin formation in the central nervous system, can be induced by the drug teriflunomide. [] Interestingly, this accumulation promoted oligodendrocyte differentiation and enhanced remyelination in both in vitro and in vivo models of demyelination. [] These findings suggest a potential therapeutic benefit of modulating this compound levels in demyelinating diseases such as multiple sclerosis.
Q12: Are there known mechanisms of resistance to SMT inhibitors?
A13: Yes, studies have identified mutations in the ERG6 gene, which encodes SMT, that confer resistance to SMT inhibitors in Saccharomyces cerevisiae. [, ] These mutations can alter the enzyme's structure, affecting inhibitor binding and reducing their efficacy. [, ] Understanding these resistance mechanisms is crucial for developing new strategies to overcome drug resistance in fungi.
Q13: How is this compound typically isolated and purified from biological samples?
A14: this compound can be isolated from biological samples such as yeast using a combination of techniques, including solvent extraction, saponification, and various chromatographic methods, such as thin-layer chromatography (TLC) and gas-liquid chromatography (GLC). [, , ]
Q14: What are some common methods used to quantify this compound levels?
A15: this compound quantification typically involves GLC coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). [, , , ] These techniques allow for sensitive and specific detection and quantification of this compound in complex biological matrices.
Q15: When was this compound first identified and what are some key milestones in its research?
A16: this compound was first isolated from yeast in the mid-20th century. [, , ] Key milestones in this compound research include:
- Elucidation of its role as a key intermediate in ergosterol and cholesterol biosynthesis. [, , ]
- Identification and characterization of the SMT enzyme responsible for its C24-methylation. [, , ]
- Development of potent and selective SMT inhibitors as potential antifungal agents. [, , ]
- Discovery of the role of this compound accumulation in promoting oligodendrocyte differentiation and remyelination. []
Q16: What are some examples of cross-disciplinary research involving this compound?
A16: this compound research benefits from collaborations between various scientific disciplines, including:
- Biochemistry and molecular biology: to study the enzymes and genes involved in this compound biosynthesis and regulation. [, , , , ]
- Organic chemistry and medicinal chemistry: to synthesize and evaluate novel SMT inhibitors as potential antifungal drugs. [, , ]
- Cell biology and physiology: to investigate the role of this compound in cellular processes and disease models. [, , , ]
- Biophysics and structural biology: to understand the interactions of this compound with membranes and proteins. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)
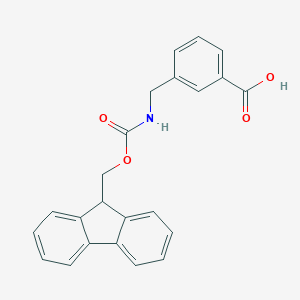


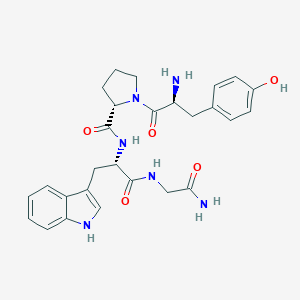

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)
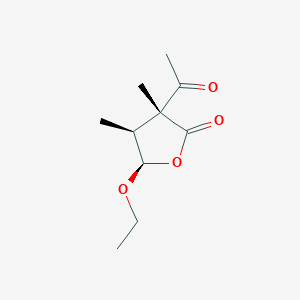

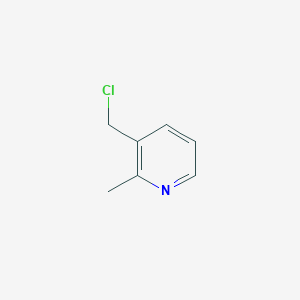

![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)